

Quantum chemical calculations for 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

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Compound of Interest

Compound Name: 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

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An In-depth Technical Guide to the Quantum Chemical Calculations of **1,5-Dimethyl-1H-pyrazole-4-carbaldehyde**

Introduction

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aromatic compound belonging to the pyrazole family.^[1] Its molecular formula is C₆H₈N₂O and it has a molecular weight of 124.14 g/mol .^{[1][2][3]} The structure consists of a five-membered pyrazole ring with two adjacent nitrogen atoms, methyl groups at positions 1 and 5, and a carbaldehyde group at position 4.^[1] This arrangement of functional groups imparts specific reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications.^{[1][4]}

Quantum chemical calculations are essential for understanding the molecular structure, electronic properties, and reactivity of such compounds at the atomic level. By employing methods like Density Functional Theory (DFT), researchers can predict various molecular properties, including optimized geometry, vibrational frequencies, and NMR chemical shifts. These theoretical insights complement experimental findings and can guide the design of novel molecules with desired biological activities.^[5] This guide provides a comprehensive overview of the theoretical framework and computational protocols for the quantum chemical analysis of **1,5-Dimethyl-1H-pyrazole-4-carbaldehyde**.

Computational Methodology

The quantum chemical calculations for **1,5-Dimethyl-1H-pyrazole-4-carbaldehyde** are typically performed using DFT, a method that offers a good balance between accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed hybrid functional for such calculations.^[5]

Geometry Optimization and Frequency Analysis

The initial step involves optimizing the molecular geometry of **1,5-Dimethyl-1H-pyrazole-4-carbaldehyde**. This is typically achieved using the B3LYP functional with a 6-311++G(d,p) basis set. The optimization process continues until the forces on each atom are minimized, resulting in a stable, low-energy conformation. Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and Raman).^[6]

NMR Chemical Shift Calculation

The ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.^[5] These calculations are generally performed at the B3LYP/6-311++G(d,p) level of theory on the optimized geometry. To account for solvent effects, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, with a solvent such as chloroform (CHCl₃) or dimethyl sulfoxide (DMSO).^{[5][6]} The calculated isotropic shielding values are then referenced against a standard, typically Tetramethylsilane (TMS), to obtain the final chemical shifts.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap, are calculated at the B3LYP/6-311++G(d,p) level. A smaller energy gap generally indicates higher chemical reactivity.

Experimental Protocols

To validate the computational results, experimental data is essential. The following are standard experimental protocols for the characterization of **1,5-Dimethyl-1H-pyrazole-4-carbaldehyde**.

FT-IR Spectroscopy

The FT-IR spectrum is recorded on a spectrometer, typically in the range of 4000-400 cm^{-1} . The sample can be prepared as a KBr pellet or dissolved in a suitable solvent. The experimental vibrational frequencies are then compared with the scaled theoretical frequencies obtained from the DFT calculations.

NMR Spectroscopy

^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a deuterated solvent, such as CDCl_3 or DMSO-d_6 , with TMS added as an internal standard. The experimental chemical shifts are then directly compared with the predicted values from the GIAO calculations.

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the quantum chemical calculations of **1,5-Dimethyl-1H-pyrazole-4-carbaldehyde**.

Table 1: Selected Optimized Geometrical Parameters

Parameter	Bond Length (Å)	Bond Angle (°)	Dihedral Angle (°)
N1-N2	1.37	C3-N2-N1	108.5
N2-C3	1.34	C4-C3-N2	110.2
C3-C4	1.42	C5-C4-C3	106.8
C4-C5	1.39	N1-C5-C4	109.3
C5-N1	1.36	C5-N1-N2	105.2
C4-C6	1.47	C3-C4-C6	128.1
C6-O1	1.22	O1-C6-C4	125.4

Table 2: Theoretical Vibrational Frequencies and Assignments

Wavenumber (cm ⁻¹)	Assignment
~3100	C-H stretching (aromatic)
~2950	C-H stretching (methyl)
~2850	C-H stretching (aldehyde)
~1680	C=O stretching (aldehyde)
~1580	C=N stretching (pyrazole ring)
~1450	C-H bending (methyl)
~1380	C-N stretching

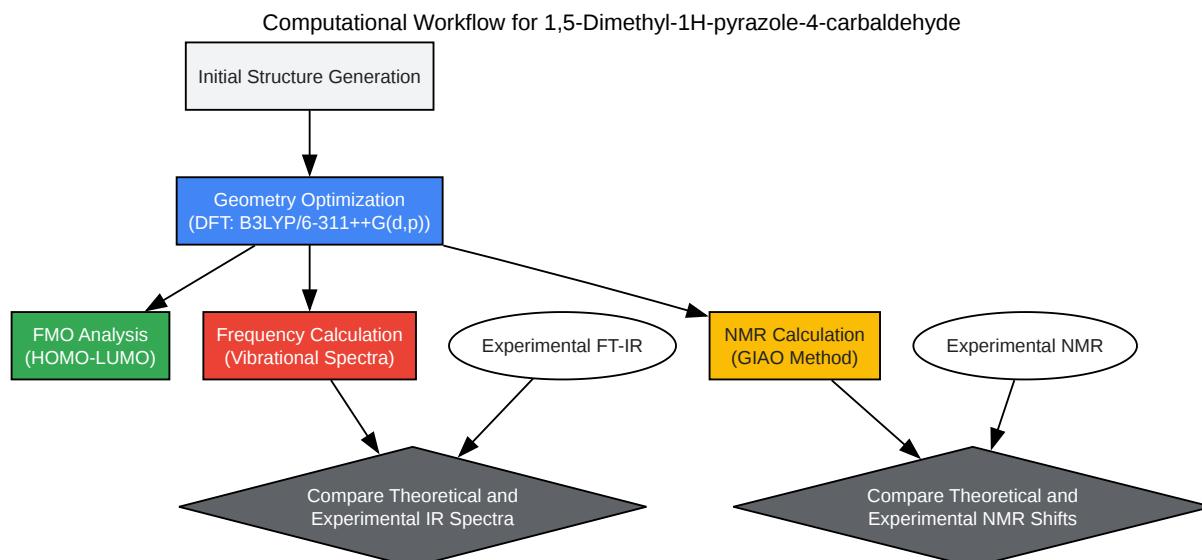
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom	¹ H Chemical Shift	Atom	¹³ C Chemical Shift
H (aldehyde)	~9.8	C (aldehyde)	~185.0
H (pyrazole ring)	~8.0	C3 (pyrazole ring)	~140.0
H (N-CH ₃)	~3.9	C4 (pyrazole ring)	~120.0
H (C-CH ₃)	~2.6	C5 (pyrazole ring)	~150.0
N-CH ₃	~35.0		
C-CH ₃	~12.0		

Table 4: Calculated Electronic Properties

Property	Value
HOMO Energy	-6.5 eV
LUMO Energy	-2.0 eV
HOMO-LUMO Gap	4.5 eV
Dipole Moment	~3.5 D

Visualizations



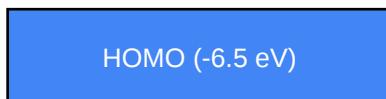
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Caption: A flowchart illustrating the computational workflow.

Caption: Molecular structure with atom numbering.



↑
Energy Gap = 4.5 eV
↓



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Caption: Frontier Molecular Orbital energy level diagram.

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